5-Methylundecane

Vue d'ensemble

Description

Molecular Structure Analysis

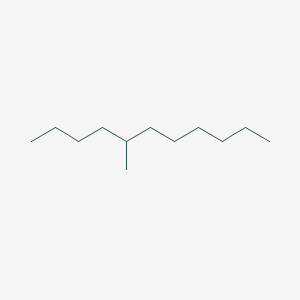

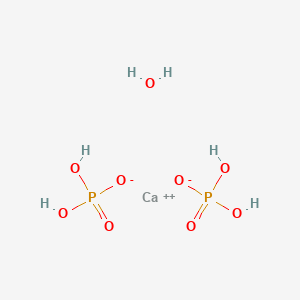

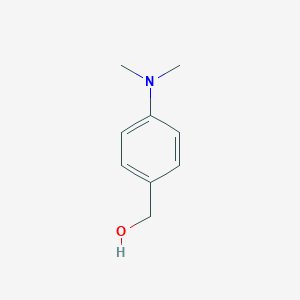

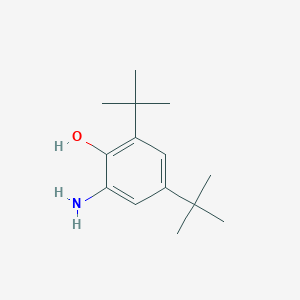

The molecular structure of 5-Methylundecane can be represented by the InChI string: InChI=1S/C12H26/c1-4-6-8-9-11-12(3)10-7-5-2/h12H,4-11H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

5-Methylundecane has a molecular weight of 170.3348 . Further physical and chemical properties can be found in the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique

Detection in Multiple Sclerosis Diagnosis : 5-Methylundecane has been identified as a significant compound in the exhaled breath of patients with multiple sclerosis (MS). A study by Ionescu et al. (2011) used a sensor array for detecting volatile organic compounds, including 5-Methylundecane, to discriminate between MS and healthy states. This suggests its potential application in developing noninvasive diagnostic tools for MS.

DNA Methylation Studies : While not directly focusing on 5-Methylundecane, several studies have investigated the broader field of DNA methylation, which is a crucial process in genetic regulation and disease development. For instance, Tahiliani et al. (2009) explored the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA, highlighting the role of DNA methylation in epigenetic regulation (Tahiliani et al., 2009).

Cancer Research and Therapy : Christman (2002) discussed the role of 5-Azacytidine and 5-aza-2′-deoxycytidine, compounds related to the methylation process, in cancer therapy (Christman, 2002). These studies are indicative of the broader context within which 5-Methylundecane may be studied, given its potential involvement in complex biological processes.

Neurological and Psychiatric Research : In the field of neurology and psychiatry, Cowan (2006) reviewed neuroimaging studies on human MDMA users, analyzing the effects of substances, including 5-HT transporters, on brain function. This type of research provides a framework for understanding how compounds like 5-Methylundecane might be studied in relation to brain chemistry and function (Cowan, 2006).

Diagnostic and Predictive Biomarkers : Eshima et al. (2020) investigated the use of volatile metabolites, including 1-iodo-2-methylundecane (structurally related to 5-Methylundecane), for predicting changes in cortisol, demonstrating the potential of such compounds in diagnostics and monitoring of psychological disorders (Eshima et al., 2020).

Mécanisme D'action

Target of Action

5-Methylundecane, also known as Undecane, 5-methyl-, is an organic compound with the molecular formula C12H26

Biochemical Pathways

It’s worth noting that alkanes and their derivatives can be involved in various biotransformation processes .

Result of Action

It’s known that it’s a volatile compound with a characteristic hydrocarbon odor .

Propriétés

IUPAC Name |

5-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-8-9-11-12(3)10-7-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULNVKABFWNUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015959 | |

| Record name | 5-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylundecane | |

CAS RN |

1632-70-8 | |

| Record name | 5-Methylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylundecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 5-methylundecane in energy research?

A1: 5-Methylundecane exhibits potential as a blending component in the development of high-density renewable diesel and jet fuels. [] This application stems from its ability to enhance the fuel's density and volumetric net heat of combustion while maintaining desirable viscosity and cetane number when blended with other fuel components like sesquiterpenes. []

Q2: Can you elaborate on the role of 5-methylundecane in fuel blending and its impact on fuel properties?

A2: Research suggests that blending 5-methylundecane with multicyclic sesquiterpanes, which contribute to high density and volumetric net heat of combustion, results in a fuel blend with improved properties. [] Specifically, a blend containing 35% 5-methylundecane and 65% sesquiterpanes achieved a cetane number of 45.7, a density of 0.853 g/mL, and a volumetric net heat of combustion of 134.0 thousand British thermal units per gallon. [] Increasing the 5-methylundecane content to 60% yielded a jet fuel surrogate with desirable properties, including a cetane number of 57.0, a density of 0.806 g/mL, a kinematic viscosity of 8.3 mm2/s at -20°C, and a net heat of combustion of 124.6 thousand British thermal units per gallon. []

Q3: Have any studies investigated the presence of 5-methylundecane in plant extracts?

A3: Yes, several studies have identified 5-methylundecane as a constituent of essential oils extracted from various plant species. For example, it was found as a major component in the essential oil of Buddleja asiatica (10.62%) and Buddleja davidii (13.67%). [] Additionally, it has been detected in the ethyl acetate fraction of Vernonia calvoana, [] and in Stevia rebaudiana Bertoni leaves subjected to different drying techniques. []

Q4: What is the significance of identifying 5-methylundecane in plant-derived essential oils?

A4: The presence of 5-methylundecane in essential oils contributes to the overall chemical profile of the plant extract, potentially influencing its aroma and biological properties. Further research is needed to understand the specific roles and potential applications of 5-methylundecane derived from these natural sources.

Q5: How can 5-methylundecane be synthesized?

A5: One method to synthesize 5-methylundecane involves the direct dimerization of 1-hexene using ionizing radiation like high-energy electrons or γ-rays. [] This process primarily yields low-molecular-weight polymers, with the dimeric fraction consisting mainly of monoolefins and smaller amounts of diolefins, paraffins, and cyclic compounds. Hydrogenation of this dimeric fraction produces a mixture of n-dodecane (45%) and 5-methylundecane (35%). []

Q6: Are there alternative synthetic routes to obtain derivatives of 5-methylundecane?

A6: Yes, researchers have developed a method to synthesize thio-derivatives of 1-hexene vinylidene dimer, which can be further modified to obtain 5-methylundecane derivatives. [] This approach utilizes a hydroalumination reaction followed by the substitution of the organoaluminum function with sulfur using thiourea or dimethyl disulfide. [] This reaction sequence leads to the formation of anti-Markovnikov products like 2-butyloctane-1-thiol or 5-(methylsulfanylmethyl)undecane in moderate yields. []

Q7: Can you provide the structural characterization of 5-methylundecane?

A7:

Q8: Are there analytical methods for detecting and quantifying 5-methylundecane?

A8: Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying 5-methylundecane in various samples, including plant extracts and fuel blends. [, , , ] This method separates the components of a complex mixture based on their volatility and then utilizes mass spectrometry to provide structural information and enable quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

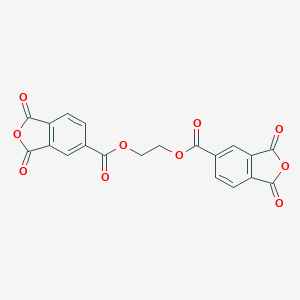

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)